7-Methoxy-3-phenylcoumarin

Overview

Description

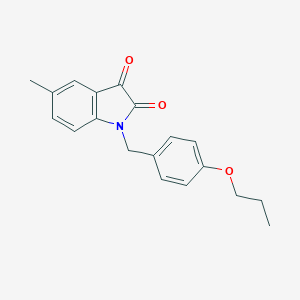

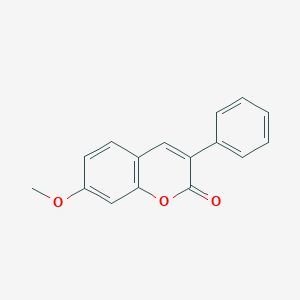

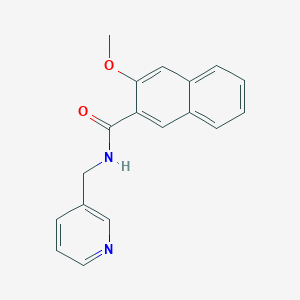

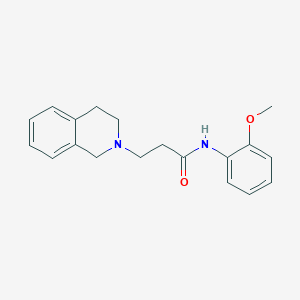

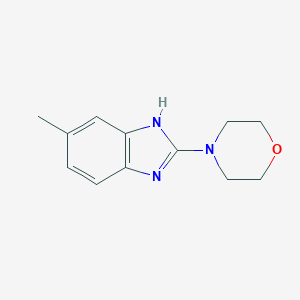

7-Methoxy-3-phenylcoumarin is a chemical compound with the molecular formula C16H12O3 . It belongs to the family of heterocyclic molecules known as 3-phenylcoumarins, which are widely used in both organic and medicinal chemistry .

Synthesis Analysis

The synthesis of 3-phenylcoumarin derivatives, including 7-Methoxy-3-phenylcoumarin, has been a subject of research. One method involves a regioselective α-arylation of coumarins through an oxidative C-H/C-H cross-coupling between inactivated simple arenes and alkenes, with palladium acetate, in trifluoroacetic anhydride (TFAA), at 120 °C .Molecular Structure Analysis

The molecular structure of 7-Methoxy-3-phenylcoumarin is characterized by a coumarin core with a methoxy group at the 7-position and a phenyl group at the 3-position . The compound has a molecular weight of 252.26 g/mol .Chemical Reactions Analysis

3-Phenylcoumarins, including 7-Methoxy-3-phenylcoumarin, have been used in the search for new chemical entities with potential in the discovery of new therapeutic solutions for several diseases . They have been shown to inhibit Monoamine oxidase B (MAO-B), an enzyme that catalyzes the deamination of monoamines such as neurotransmitters dopamine and norepinephrine .Scientific Research Applications

Uncoupling Behavior in Spinach Chloroplasts : Compounds related to 7-Methoxy-3-phenylcoumarin, like 5-O-β-d-glucopyranosyl-7-methoxy-3‘,4‘-dihydroxy-4-phenylcoumarin, have shown uncoupling behavior in spinach chloroplasts. They inhibited ATP synthesis and proton uptake while enhancing electron transport and slightly stimulating the light-activated Mg2+-ATPase (Calera, Mata, Lotina‐Hennsen, & Anaya, 1996).

Cytotoxicity in Human Lung Cancer Cells : Certain derivatives of 7-Methoxy-3-phenylcoumarin have shown cytotoxic effects on human lung (A549) cancer cells. These compounds induced apoptosis through up-regulation of pro-apoptotic pathways and down-regulation of anti-apoptotic pathways (Musa, Badisa, Latinwo, Patterson, & Owens, 2012).

Anti-inflammatory Effects : Compounds like 5,7-dimethoxy-4-phenylcoumarin, produced by Streptomyces aureofaciens, have demonstrated anti-inflammatory effects in LPS-induced murine macrophage cells. They inhibited the formation of nitric oxide, prostaglandin E2, and tumor necrosis factor-α (Taechowisan, Lu, Shen, & Lumyong, 2006).

Monoamine Oxidase Inhibitors : Certain 6-methyl-3-phenylcoumarins have been synthesized and found to be potent and selective MAO-B inhibitors. These compounds have potential applications in treating neurodegenerative diseases and depressive disorders (Matos, Viña, Picciau, Orallo, Santana, & Uriarte, 2009).

Antimicrobial Properties : Novel coumarins featuring 1,2,4-oxadiazole have been synthesized and shown to have antibacterial and antifungal activities. This highlights their potential use in pharmaceuticals and agrochemical products (Krishna, Bhargavi, Rao, & Krupadanam, 2015).

Spectroscopic Applications : Compounds like 3-Phenyl-7-methoxycoumarin have been studied for their spectroscopic properties, demonstrating their potential as fluorescent labels in various solvents, including protic media (Khemakhem, Ammar, Abid, Gharbi, & Féry-Forgues, 2013).

Xanthine Oxidase Inhibitors : Studies comparing 3-Phenylcoumarins and 2-phenylbenzofurans have identified compounds with potential as xanthine oxidase inhibitors. This could have implications for treating conditions like hyperuricemia and gout (Era, Delogu, Pintus, Fais, Gatto, Uriarte, Borges, Kumar, & Matos, 2020).

Mechanism of Action

Future Directions

The future directions for research on 7-Methoxy-3-phenylcoumarin and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in relation to diseases linked to the deamination of monoamines . Further studies could also focus on the synthesis and characterization of new derivatives, as well as a more detailed investigation of their physical and chemical properties.

properties

IUPAC Name |

7-methoxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)19-15(12)10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYGYFJKFKFGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311377 | |

| Record name | 7-Methoxy-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-3-phenylcoumarin | |

CAS RN |

2555-22-8 | |

| Record name | 7-Methoxy-3-phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between 7-methoxy-3-phenylcoumarin and aurone epoxides?

A1: Research indicates that 7-methoxy-3-phenylcoumarin can be formed during the fragmentation of 6-methoxyaurone epoxide. This occurs through a thermal rearrangement process, which also yields 7-methoxyflavonol. []

Q2: How is 7-methoxy-3-phenylcoumarin synthesized?

A2: While the provided research [] focuses on the formation of 7-methoxy-3-phenylcoumarin as a byproduct of 6-methoxyaurone epoxide fragmentation, a separate study details a dedicated synthesis method for this compound. [] Unfortunately, the abstract provided does not delve into the specifics of this synthesis method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B366689.png)

![(3,4-Dimethoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B366741.png)

![[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B366751.png)

![Ethyl 4-{2-[(2-methoxyphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B366757.png)

![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)

![(2E)-2-(2,3-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B366767.png)